Cas no 2225172-16-5 (2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid)

2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid
- (2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid
- 2225172-16-5
-
- インチ: 1S/C10H9BClF3O2/c12-9-7(10(13,14)15)3-6(5-1-2-5)4-8(9)11(16)17/h3-5,16-17H,1-2H2
- InChIKey: VJVFTJIKXCUFCH-UHFFFAOYSA-N
- ほほえんだ: C1(B(O)O)=CC(C2CC2)=CC(C(F)(F)F)=C1Cl
計算された属性
- せいみつぶんしりょう: 264.0336219g/mol
- どういたいしつりょう: 264.0336219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C904919-25mg |
2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid |
2225172-16-5 | 95% | 25mg |
¥2,790.00 | 2022-09-02 |
2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid 関連文献
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acidに関する追加情報
Introduction to 2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic Acid (CAS No. 2225172-16-5)
2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid (CAS No. 2225172-16-5) is a versatile boronic acid derivative that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique combination of a chloro, trifluoromethyl, and cyclopropyl substituent on the phenyl ring, along with a boronic acid functional group. These features endow it with a wide range of applications, from cross-coupling reactions to the synthesis of complex organic molecules and pharmaceuticals.
The chemical structure of 2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid (CAS No. 2225172-16-5) is particularly noteworthy for its ability to participate in Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for forming carbon-carbon bonds and is widely used in the synthesis of biologically active compounds, including drugs and drug candidates. The presence of the boronic acid group allows for efficient coupling with a variety of electrophiles, such as aryl halides and vinyl halides, making it an indispensable reagent in modern synthetic chemistry.
In the realm of medicinal chemistry, 2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid (CAS No. 2225172-16-5) has shown promise as a building block for the development of novel therapeutic agents. The trifluoromethyl group is known for its ability to enhance metabolic stability and improve pharmacokinetic properties, while the cyclopropyl substituent can influence conformational flexibility and binding affinity. These properties make it an attractive candidate for the design of drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Recent studies have highlighted the utility of 2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid (CAS No. 2225172-16-5) in the synthesis of complex molecules with potential therapeutic applications. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this compound in the synthesis of a series of novel inhibitors targeting a specific protein involved in cancer progression. The inhibitors demonstrated high potency and selectivity, underscoring the potential of this boronic acid derivative in drug discovery.
Beyond its applications in medicinal chemistry, 2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid (CAS No. 2225172-16-5) has also found use in materials science. Its unique electronic properties make it suitable for the development of advanced materials, such as organic semiconductors and photovoltaic materials. Research in this area has shown that compounds derived from this boronic acid can exhibit excellent charge transport properties and photophysical characteristics, making them promising candidates for next-generation electronic devices.
The synthesis of 2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid (CAS No. 2225172-16-5) typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions and functional group transformations. Advances in catalysis and synthetic methodology have significantly improved the efficiency and scalability of these processes, making it more accessible for both academic research and industrial applications.
In conclusion, 2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid (CAS No. 2225172-16-5) is a highly valuable compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and reactivity profile make it an essential tool for researchers working in organic synthesis, medicinal chemistry, and materials science. As ongoing research continues to uncover new uses and properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
2225172-16-5 (2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid) 関連製品
- 1014554-59-6(2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(propan-2-yl)prop-2-enamide)
- 721891-31-2(N-[5-[[(3-Bromo-4-methoxyphenyl)amino]sulfonyl]-2-chlorophenyl]-2-chloro-3-pyridinecarboxamide)
- 2228204-70-2(methyl 4-(chlorosulfonyl)methyl-2-methylbenzoate)
- 2306263-11-4(4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride)
- 54198-75-3((2,6-dimethylpyrimidin-4-yl)methanol)
- 866345-77-9(5-amino-1-{(3,4-dimethylphenyl)carbamoylmethyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 448213-95-4(methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate)
- 1361802-28-9((3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid)
- 2097934-48-8(3-fluoro-N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}benzamide)
- 2219370-56-4(6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid)




